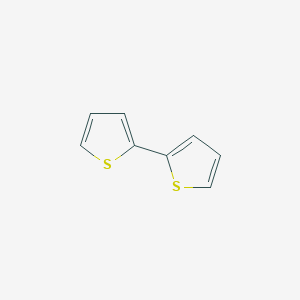

2,2'-Bithiophene

Übersicht

Beschreibung

2,2’-Bithiophene is an electron transporting material with the π-electrons present in the system that facilitate charge mobility .

Synthesis Analysis

2,2’-Bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis

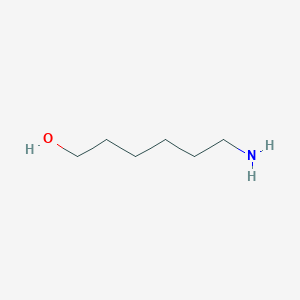

The molecular formula of 2,2’-Bithiophene is C8H6S2. It has an average mass of 166.263 Da and a monoisotopic mass of 165.991089 Da . X-ray crystallography shows that the two rings are coplanar .Chemical Reactions Analysis

2,2’-Bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Physical And Chemical Properties Analysis

2,2’-Bithiophene has a density of 1.2±0.1 g/cm3, a boiling point of 260.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Diverse Derivatives

2,2’-Bithiophene is used as a precursor in the synthesis of diverse derivatives . New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .

Hole Transport Material for Perovskite Solar Cells

2,2’-Bithiophene has been examined theoretically as a core for novel hole-transport materials (HTMs) for future use in perovskite solar cells (PSCs) . The study showed that all seven newly small molecules were excellent candidates for a novel PSC .

Organic Field-Effect Transistor (OFETs) Applications

2,2’-Bithiophene is used for the synthesis of small molecules and polymer semiconductors for organic field-effect transistor (OFETs) applications .

Organic Light-Emitting Diode (OLED) Applications

2,2’-Bithiophene is also used in the synthesis of materials for organic light-emitting diode (OLED) applications .

Plastic Light Emitting Diode (PLED) Applications

In addition to OLEDs, 2,2’-Bithiophene is used in the synthesis of materials for Plastic Light Emitting Diode (PLED) applications .

Organic Photovoltaic (OPV) Applications

2,2’-Bithiophene is used in the synthesis of materials for Organic Photovoltaic (OPV) applications .

Fabrication of Electrochromic Devices

2,2’-Bithiophene can be polymerized to form poly (2,2’-Bithiophene) which can be electrodeposited on indium tin oxide (ITO) substrates for the fabrication of electrochromic devices .

Development of Supercapacitors

2,2’-Bithiophene can also be used in the formation of electrode material for the development of supercapacitors .

Wirkmechanismus

Target of Action

2,2’-Bithiophene is an organic compound that is commonly used in the synthesis of small molecules or polymer semiconductors in the field of organic electronics . It is also used in the formation of electrode material for the development of supercapacitors . .

Mode of Action

The mode of action of 2,2’-Bithiophene is primarily through its chemical properties. It is typically prepared by cross-coupling starting from 2-halo thiophenes . In the field of organic electronics, it is polymerized to form poly(2,2’-Bithiophene) which can be electrodeposited on substrates for the fabrication of electrochromic devices .

Biochemical Pathways

In terms of biosynthesis, bithiophenes are proposed to be derived from polyacetylenic precursors, which in turn are the products of dehydrogenation of oleic acid . According to some hypotheses, these polyalkynes form labile 1,2-dithiins via a reaction with H2S2 or its equivalent . .

Pharmacokinetics

Its physical and chemical properties such as melting point, boiling point, and molecular weight have been documented .

Result of Action

The result of 2,2’-Bithiophene’s action is primarily observed in its applications in the field of organic electronics. For instance, it has been used in the synthesis of novel hole-transport materials for perovskite solar cells . .

Action Environment

The action of 2,2’-Bithiophene can be influenced by various environmental factors. For instance, the synthesis of 2,2’-Bithiophene involves catalytic or high pressure activated reactions and routes . .

Safety and Hazards

If inhaled, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZAHWOAMVVGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80029-99-8 | |

| Record name | Polybithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80029-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060084 | |

| Record name | 2,2'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 33 deg C; [ChemIDplus] Clear yellow to liquid; mp = 32-34 deg C; [Aldrich MSDS] | |

| Record name | 2,2'-Bithiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00119 [mmHg] | |

| Record name | 2,2'-Bithiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,2'-Bithiophene | |

CAS RN |

492-97-7 | |

| Record name | 2,2′-Bithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bithiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bithiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BITHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CTS9HJ7L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2'-bithiophene?

A1: The molecular formula of 2,2'-bithiophene is C8H6S2, and its molecular weight is 166.25 g/mol.

Q2: How does the conformation of 2,2'-bithiophene influence its properties?

A2: 2,2'-bithiophene can exist in both syn and anti conformations. [] While the anti conformation is more common in the solid state, the presence of substituents and the surrounding environment can influence the conformational equilibrium. This equilibrium directly impacts the compound's electronic and optical properties, affecting its applications in organic electronics and photovoltaics. [, , ]

Q3: What spectroscopic techniques are commonly used to characterize 2,2'-bithiophene and its derivatives?

A3: Researchers utilize a combination of techniques to characterize 2,2'-bithiophene and its derivatives. These include:

- NMR Spectroscopy (1H and 13C): Provides insights into the compound's structure, conformation, and dynamics in solution. []

- UV-Vis Spectroscopy: Used to study the electronic transitions and absorption properties of the compound, crucial for applications in organic electronics and photovoltaics. [, , ]

- Infrared Spectroscopy (IR): Helps identify functional groups and analyze intermolecular interactions, such as hydrogen bonding. [, ]

- Photoelectron Spectroscopy (UPS and MAES): Provides information about the electronic structure and interactions of 2,2'-bithiophene with metal surfaces, relevant for applications in organic electronics. [, ]

- X-Ray Diffraction: Used to determine the solid-state structure and packing of 2,2'-bithiophene and its derivatives, particularly for crystalline forms. [, , ]

Q4: What makes 2,2'-bithiophene a promising building block for organic semiconductors?

A4: 2,2'-Bithiophene exhibits several advantageous properties for organic semiconductor applications:

- Extended π-Conjugation: The conjugated system in 2,2'-bithiophene allows for efficient electron delocalization, facilitating charge transport. [, , , ]

- Tunable Electronic Properties: The electronic properties of 2,2'-bithiophene can be finely tuned by introducing various substituents, enabling the development of materials with tailored energy levels for specific applications. [, , , , ]

- Film-Forming Properties: 2,2'-Bithiophene and its derivatives can form uniform films, a crucial characteristic for device fabrication in organic electronics. [, , ]

- Solution Processability: Many 2,2'-bithiophene derivatives are soluble in common organic solvents, allowing for cost-effective solution-processing techniques for device fabrication. [, , ]

Q5: How does the incorporation of 2,2'-bithiophene into polymers affect their properties and applications?

A5: Incorporating 2,2'-bithiophene units into polymer backbones significantly influences their properties:

- Enhanced Planarity and Crystallinity: 2,2'-Bithiophene units, particularly those with specific substituents like fluorine, can induce greater planarity and crystallinity in polymers, improving charge carrier mobility for enhanced device performance in organic field-effect transistors (OFETs). [, , , ]

- Tunable Energy Levels: The presence of 2,2'-bithiophene units allows for fine-tuning of the polymer's HOMO and LUMO energy levels, impacting the open-circuit voltage and overall efficiency in organic solar cells (OSCs). [, , ]

- Improved Stability: Some 2,2'-bithiophene-based polymers exhibit enhanced stability under ambient conditions, making them suitable for long-lasting electronic devices. [, ]

Q6: What are some notable applications of 2,2'-bithiophene derivatives in material science?

A6: 2,2'-Bithiophene derivatives are finding applications in various fields:

- Organic Solar Cells (OSCs): As electron-donating units in conjugated polymers and small molecules, contributing to efficient light absorption and charge transport for high power conversion efficiency. [, , , ]

- Organic Field-Effect Transistors (OFETs): As building blocks for semiconducting polymers, enhancing charge carrier mobility and device performance. [, , , ]

- Sensors: Utilized in the development of chemical sensors, leveraging the sensitive electronic and optical properties of 2,2'-bithiophene derivatives for analyte detection. [, ]

Q7: Can 2,2'-bithiophene derivatives act as catalysts?

A7: Yes, research has shown that 2,2'-bithiophene can play a catalytic role in certain polymerization reactions. For instance, it can act as a catalyst in the electropolymerization of 3-bromothiophene, promoting faster polymerization and influencing the properties of the resulting poly(3-bromothiophene) films. []

Q8: How is computational chemistry employed in 2,2'-bithiophene research?

A8: Computational chemistry plays a vital role in:

- Predicting Molecular Properties: Researchers use computational methods like Density Functional Theory (DFT) to predict the electronic properties, geometries, and optical properties of novel 2,2'-bithiophene derivatives before their synthesis. [, , , ]

- Understanding Structure-Property Relationships: Computational modeling helps establish relationships between the chemical structure of 2,2'-bithiophene derivatives and their electronic and optical properties, guiding the design of materials with enhanced performance. [, , ]

- Investigating Interfacial Phenomena: Computational techniques provide insights into the interactions of 2,2'-bithiophene derivatives with other materials, such as metal electrodes in organic electronic devices. []

Q9: Are there any concerns regarding the environmental impact of 2,2'-bithiophene and its derivatives?

A9: While 2,2'-bithiophene itself is found naturally in certain plants like Tagetes minuta, [, ] research on the environmental fate and potential toxicity of synthetic 2,2'-bithiophene derivatives is limited. As with many synthetic compounds, it's crucial to assess their environmental persistence, bioaccumulation potential, and potential toxicity to ensure responsible development and use.

Q10: What are some promising future directions for 2,2'-bithiophene research?

A10: The future of 2,2'-bithiophene research appears bright with several exciting avenues to explore:

- Developing High-Performance OSCs: Designing and synthesizing novel 2,2'-bithiophene-based polymers and small molecules with improved light absorption, charge transport, and stability for highly efficient and durable organic solar cells. [, , ]

- Exploring Bioelectronic Applications: Investigating the potential of 2,2'-bithiophene derivatives in bioelectronics, leveraging their electronic properties and biocompatibility for applications in biosensors and biocompatible electronic devices. [, ]

- Advancing Sustainable Synthesis: Developing environmentally benign and sustainable synthetic routes for 2,2'-bithiophene derivatives, minimizing the use of hazardous reagents and solvents. []

- Understanding Degradation Mechanisms: Investigating the degradation pathways of 2,2'-bithiophene-based materials under various conditions to develop strategies for enhancing device lifetimes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)